2-Metil-1,3-propanodiol

Descripción general

Descripción

2-Methyl-1,3-propanediol is a biodegradable, colorless glycol with the molecular formula C4H10O2. It is a low molecular weight compound that is widely used in polymer and coating applications due to its unique properties . This compound is also known for its excellent solubilizing and moisturizing properties, making it a valuable ingredient in various industrial and cosmetic formulations .

Aplicaciones Científicas De Investigación

2-Methyl-1,3-propanediol has numerous applications in scientific research:

Polymer and Coating Applications: It is used in the manufacture of polyester resins and polyester polyol intermediates.

Battery Technology: It is used in the preparation of solid polymer electrolytes for lithium metal batteries.

Biodegradable Thermoplastic Elastomers: It is used in the synthesis of biodegradable thermoplastic elastomers by condensation reaction.

Cosmetic Industry: It acts as a solvent, moisturizer, and preservative booster in various cosmetic formulations.

Mecanismo De Acción

Target of Action

2-Methyl-1,3-propanediol (MPD) is a low molecular weight, colorless glycol . It is primarily used in polymer and coating applications It interacts with other substances in its applications, acting as a solvent, emulsifier, and moisturizer .

Mode of Action

In its applications, MPD acts as a solvent, allowing for the even distribution of other ingredients in a formulation for maximum product benefits . It can enhance the absorption of ingredients such as salicylic acid for better penetration and efficacy . It also boosts the action of preservatives, which may help in using fewer or low-concentration preservatives in a formulation .

Biochemical Pathways

For instance, it is used in the preparation of solid polymer electrolytes for lithium metal batteries . It is also used to obtain methyl methacrylate (a precursor for polymethyl methacrylate glass) via a partial oxidation process . In this process, oxygen reacts with 2MPDO to form 3-hydroxy-2-methylpropanal, which dehydrates to methacrolein and finally reacts with oxygen to form methacrylic acid .

Pharmacokinetics

MPD is readily and reliably absorbed from the gastrointestinal canal . The log Kow of -0.6 suggests partitioning to aqueous phases with a low concern for possible bioaccumulation . It has a boiling point of 123-125 °C/20 mmHg and a melting point of -91 °C .

Result of Action

In cosmetic and personal care products, MPD has mild hydrating properties that can leave a smooth, dewy finish on the skin . This helps to provide moisture, especially to aging skin which is more prone to transepidermal water loss . It also helps control the formulation’s viscosity and wets pigments in decorative cosmetics .

Action Environment

The introduction of the methyl group with a hydrogen atom alters the thermal behavior and gas barrier properties of copolyesters . The glass temperature (Tg) and the melting temperature ™ decrease as the 2-methyl-1,3-propanediol (MPO) content increases . MPD is an ecologically safe ingredient that is biodegradable by aerobic microorganisms and exhibits low aquatic toxicity .

Métodos De Preparación

2-Methyl-1,3-propanediol can be synthesized through several methods:

Hydroformylation of Allyl Alcohol: The raw material propylene oxide is isomerized to allyl alcohol.

Reaction with Acrolein: Acrolein reacts with an aliphatic diol to form a cyclic acetal. This cyclic acetal undergoes hydroformylation in the presence of a rhodium complex catalyst to produce linear and branched aldehydes.

Análisis De Reacciones Químicas

2-Methyl-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes and acids.

Reduction: It can be reduced to form alcohols.

Esterification: It reacts with diacids to form polyesters, which are used in resin manufacture.

Common reagents used in these reactions include hydrogen, rhodium complex catalysts, and various acids and bases. The major products formed from these reactions include aldehydes, acids, and polyesters .

Comparación Con Compuestos Similares

2-Methyl-1,3-propanediol is similar to other glycols such as propylene glycol, butylene glycol, and glycerin. it has unique properties that make it a preferred choice in certain applications:

Actividad Biológica

2-Methyl-1,3-propanediol (MPD) is a low molecular weight glycol that has garnered attention due to its diverse applications in industrial processes and its relatively low toxicity profile. This article delves into the biological activity of MPD, focusing on its toxicological properties, metabolic pathways, and ecological implications.

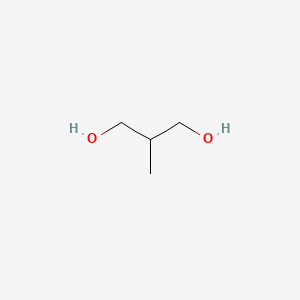

Chemical Structure:

- IUPAC Name: 2-Methyl-1,3-propanediol

- Molecular Formula: CHO

- CAS Number: 2163-42-0

MPD is primarily used in the manufacture of coatings, adhesives, and sealants due to its favorable properties such as high water solubility and low volatility. Its log Kow value of -0.6 indicates a tendency to partition into aqueous phases, suggesting minimal bioaccumulation potential .

Acute Toxicity

Acute toxicity studies indicate that MPD has a low toxicity profile across various exposure routes:

- Oral Toxicity (Rat): LD50 > 5000 mg/kg

- Dermal Toxicity (Rabbit): LD50 > 2000 mg/kg

- Skin Irritation: Not classified as a skin irritant in rabbits

- Eye Irritation: Not an eye irritant in rabbits

- Skin Sensitization: Negative in guinea pig tests .

These findings suggest that MPD is well-tolerated with minimal adverse effects upon acute exposure.

Chronic Toxicity and Developmental Studies

Long-term studies have further established the safety of MPD:

- A 90-day oral study in rats revealed no adverse effects at any dosage.

- Developmental toxicity studies in both rats and rabbits showed no maternal or fetal toxicity or malformations.

- A two-generation reproduction study indicated no significant treatment-related effects on reproduction .

Metabolism and Excretion

MPD is rapidly absorbed via oral and dermal routes. It is metabolized primarily to 3-hydroxybutyrate, with a half-life of approximately 3.6 hours. The metabolites are predominantly excreted through urine, indicating efficient metabolic processing .

Ecotoxicological Impact

Ecotoxicology studies have demonstrated that MPD poses low environmental hazard potential. It is inherently biodegradable and shows minimal toxicity to aquatic and terrestrial organisms. For instance:

Case Study 1: Biodegradability Assessment

A study assessed the biodegradability of MPD in different environmental conditions. Results indicated that MPD is readily biodegradable under aerobic conditions, making it a favorable candidate for use in environmentally sensitive applications.

Case Study 2: Industrial Application Safety

In an industrial setting where MPD is utilized in coatings, monitoring for skin irritation among workers showed only minimal responses (about 1% of individuals reported slight irritation), reinforcing its safety profile .

Summary Table of Toxicological Data

| Endpoint | Test Species | Result |

|---|---|---|

| Oral Toxicity | Rat | LD50 > 5000 mg/kg |

| Dermal Toxicity | Rabbit | LD50 > 2000 mg/kg |

| Skin Irritation | Rabbit | Not an irritant |

| Eye Irritation | Rabbit | Not an irritant |

| Skin Sensitization | Guinea Pig | Negative |

| Chronic Toxicity | Rat | No adverse effects |

| Developmental Toxicity | Rat/Rabbit | No maternal/fetal toxicity |

Propiedades

IUPAC Name |

2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(2-5)3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGRWMMWNDWRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029231 | |

| Record name | 2-Methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] Very faintly yellow-green liquid; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

211 °C | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

127 °C, 127 °C (261 °F) - closed cup | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, greater than or equal to 3000 mg/L at 25 °C | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.015 g/ cu cm at 25 °C | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.11 | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 2.1X10-2 mm Hg at 25 °C | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Clear, colorless liquid | |

CAS No. |

2163-42-0 | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8F53B3R4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-91 °C | |

| Record name | 2-Methyl-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.